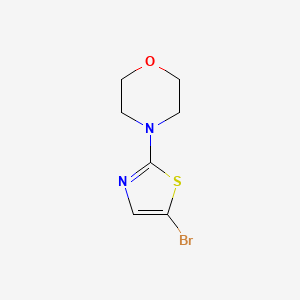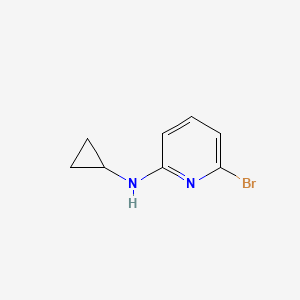
6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Übersicht
Beschreibung
6-(2-Methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde, also known as MECB, is a chemical compound that has been studied for its various applications in scientific research. It is a member of the benzodioxole family and is characterized by its C8H8O3 molecular structure. MECB is an important intermediate in organic synthesis, and has been used to synthesize a variety of compounds and materials. Its unique properties make it a useful tool for researchers in a variety of fields, including organic chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
- Synthesis and Structural Analysis : The compound's derivatives have been synthesized and structurally analyzed in various studies. For instance, derivatives of 1,3-benzodioxole-5-carbaldehyde, which are structurally related to 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde, have been synthesized and analyzed for their molecular structure and properties (Zhang, Wang, & Yu, 2007), (Cobo, Nogueras, de la Torre, & Glidewell, 2009).
Biological Activities and Applications
- Anticancer and Antiviral Activities : Certain derivatives of 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde have been explored for their anticancer and antiviral properties. For example, studies on thiopyrano[2,3-d]thiazole-6-carbaldehydes, a related compound, have shown potential antimitotic activity against leukemia and influence on various viruses (Lozynskyi et al., 2016).
Material Science and Composite Development
- Polymer and Composite Material Development : Research has been conducted on incorporating similar compounds into silica to develop composite materials, such as in the study involving poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica composites (Kubo et al., 2005).
Fragrance and Flavor Industry Applications
- Odorants with Marine Notes : In the fragrance and flavor industry, derivatives of 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde have been investigated for their scent properties, particularly in creating marine notes (Gaudin & Laumer, 2015).
Discovery of Novel Natural Compounds
- Isolation from Natural Sources : Research has also focused on isolating novel compounds with a benzodioxole structure, which is closely related to 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde, from natural sources like Astrodaucus persicus (Goodarzi et al., 2016).
Eigenschaften
IUPAC Name |
6-(2-methoxyethoxy)-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-13-2-3-14-9-5-11-10(15-7-16-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTLRUZOTPPBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)









![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)
![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)